An In-depth Technical Guide on the Synthesis and Characterization of 5-Amino-3-(3-methoxyphenyl)isoxazole
An In-depth Technical Guide on the Synthesis and Characterization of 5-Amino-3-(3-methoxyphenyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-Amino-3-(3-methoxyphenyl)isoxazole. This molecule is of significant interest in medicinal chemistry due to the established broad biological activities of the isoxazole scaffold. This document outlines a probable synthetic route, detailed experimental protocols for synthesis and characterization, and predicted analytical data. Furthermore, a potential biological signaling pathway is illustrated to provide context for its application in drug discovery and development.
Core Compound Information
| Property | Value |
| IUPAC Name | 3-(3-methoxyphenyl)-1,2-oxazol-5-amine |
| Synonyms | 5-Amino-3-(3-methoxyphenyl)isoxazole |
| CAS Number | 119162-46-8 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Predicted Appearance | Off-white to pale yellow solid |
Synthesis Workflow
A plausible and efficient method for the synthesis of 5-Amino-3-(3-methoxyphenyl)isoxazole is a one-pot, three-component reaction. This approach is adapted from methodologies reported for structurally similar 5-aminoisoxazole derivatives. The workflow involves the reaction of 3-methoxybenzaldehyde, malononitrile, and hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of hydroxylamine and subsequent intramolecular cyclization to form the isoxazole ring.
Caption: Proposed synthesis workflow for 5-Amino-3-(3-methoxyphenyl)isoxazole.
Experimental Protocols
Synthesis of 5-Amino-3-(3-methoxyphenyl)isoxazole-4-carbonitrile
A synthetic protocol adapted from a one-pot multicomponent synthesis of similar isoxazole derivatives is presented below[1].
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-methoxybenzaldehyde (1.36 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and hydroxylamine hydrochloride (0.70 g, 10 mmol) in ethanol (50 mL).
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Addition of Catalyst: Add a catalytic amount of a base, such as piperidine (0.5 mL).
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Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (e.g., 3:7).
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
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Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
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Purification: Recrystallize the crude product from ethanol or purify by column chromatography on silica gel to obtain the pure 5-amino-3-(3-methoxyphenyl)isoxazole-4-carbonitrile.
Decarboxylation to 5-Amino-3-(3-methoxyphenyl)isoxazole
The 4-carbonitrile intermediate can be hydrolyzed and decarboxylated to yield the final product.
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Hydrolysis: Suspend the 5-amino-3-(3-methoxyphenyl)isoxazole-4-carbonitrile in a solution of sulfuric acid (e.g., 70%) and heat the mixture to reflux.
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Monitoring: Monitor the reaction for the evolution of CO₂ and the dissolution of the starting material.
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Neutralization and Extraction: Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent like ethyl acetate.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Characterization Data
The following tables summarize the predicted quantitative data for 5-Amino-3-(3-methoxyphenyl)isoxazole based on the analysis of structurally related compounds[2].
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.40 | t, J=8.0 Hz | 1H | Ar-H |
| ~7.10-7.20 | m | 2H | Ar-H |
| ~6.95 | ddd | 1H | Ar-H |
| ~5.50 | s | 1H | H-4 (isoxazole ring) |
| ~4.50 (broad s) | br s | 2H | -NH₂ (amino) |
| 3.86 | s | 3H | -OCH₃ (methoxy) |
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~173.0 | C-5 (isoxazole ring) |
| ~162.0 | C-3 (isoxazole ring) |
| 159.8 | Ar-C (C-OCH₃) |
| 130.4 | Ar-CH |
| ~130.0 | Ar-C (ipso) |
| 118.2 | Ar-CH |
| 116.0 | Ar-CH |
| 110.8 | Ar-CH |
| ~90.0 | C-4 (isoxazole ring) |
| 55.3 | -OCH₃ (methoxy) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400 - 3200 | Medium | N-H stretch | Primary amine (-NH₂) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) | Aromatic C-H |
| 2950 - 2850 | Medium | C-H stretch | -CH₃ (methoxy) |
| ~1640 | Strong | N-H bend (scissoring) | Primary amine (-NH₂) |
| 1600 - 1550 | Medium | C=N stretch | Isoxazole ring |
| 1480 - 1420 | Strong | C=C stretch | Aromatic & Isoxazole ring |
| 1280 - 1200 | Strong | C-O-C stretch (asym) | Methoxy group |
| 1100 - 1000 | Strong | C-O-C stretch (sym) | Methoxy group |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z Ratio | Ion Species |
| 191.08 | [M+H]⁺ |
| 213.06 | [M+Na]⁺ |
Biological Activity and Signaling Pathways
Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[3][4]. Some derivatives act as modulators of key biological targets such as enzymes and receptors. For instance, certain 5-aminoisoxazole derivatives have been investigated as potential modulators of AMPA receptors, which are crucial for synaptic plasticity in the central nervous system[5]. A potential signaling pathway that could be modulated by such a compound is the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Caption: Potential modulation of the MAPK/ERK signaling pathway.
Disclaimer
The information provided in this technical guide, particularly the experimental protocols and characterization data, is based on established chemical principles and data from analogous compounds. These should be regarded as predictive and for guidance purposes only. Actual experimental results may vary. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all necessary safety precautions.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
